molecular formula C11H10N2O3 B3167590 Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate CAS No. 92310-23-1

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Cat. No. B3167590
CAS RN: 92310-23-1
M. Wt: 218.21 g/mol
InChI Key: DAYVNSVJVHCJAV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a derivative of naphthyridine . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their wide range of biological applications . They are considered to be the naphthalene analog of pyridine, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis of naphthyridine derivatives has been a topic of interest in the field of medicinal chemistry . Various strategies related to the synthesis of naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . As such, this compound would have a similar structure, with the addition of an ethyl group, a hydroxy group, and a carboxylate group at specific positions on the naphthyridine ring.


Chemical Reactions Analysis

Naphthyridines exhibit significant reactivity, which is why they are often used in various chemical reactions . They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .

Scientific Research Applications

Diverse Biological Activities of 1,8-Naphthyridine Derivatives

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is part of the broader family of 1,8-naphthyridine derivatives, which have been extensively studied for their wide range of biological activities. These compounds are recognized for their versatile pharmacological properties, making them significant in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffolds demonstrate a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. They have also shown potential in treating neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis. Furthermore, these derivatives exhibit activities like anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties, among others. This wide array of biological activities highlights the therapeutic potential of this compound and related compounds in various medical fields (Madaan et al., 2015).

Recent Developments in 1,8-Naphthyridine Applications

Recent studies have further emphasized the significant role of 1,8-naphthyridine derivatives, including this compound, in pharmaceutical research. These compounds have been identified for their multiple biological activities, affirming their status as a key component in drug development. The research has identified their efficacy in anti-inflammatory, antimicrobial, antiviral, anticancer, antihypertensive, and analgesic applications. The versatility of 1,8-naphthyridine derivatives extends to the treatment of neurological conditions like depression and Alzheimer's disease. Their range of inhibitory activities covers anti-HIV, anti-osteoporotic, antimalarial, and various receptor antagonisms, showcasing their potential as a basis for novel therapeutic agents and the development of new medicinal frameworks (Gurjar & Pal, 2018).

properties

IUPAC Name

ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVNSVJVHCJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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